molecular formula C16H14N4O6 B11547155 2-(4-methyl-2-nitrophenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

2-(4-methyl-2-nitrophenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11547155
M. Wt: 358.31 g/mol
InChI Key: YCDKJBPFQGDTSH-RQZCQDPDSA-N
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Description

2-(4-methyl-2-nitrophenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of nitro groups, phenoxy groups, and hydrazide functionalities, making it a subject of interest in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-2-nitrophenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methyl-2-nitrophenol with chloroacetic acid to form 2-(4-methyl-2-nitrophenoxy)acetic acid. This intermediate is then converted to its corresponding hydrazide by reacting with hydrazine hydrate. The final step involves the condensation of the hydrazide with 4-nitrobenzaldehyde under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-2-nitrophenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reagents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The phenoxy and hydrazide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-(4-methyl-2-nitrophenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-methyl-2-nitrophenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and hydrazide groups can form hydrogen bonds and other interactions with biological macromolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methyl-2-nitrophenoxy)acetohydrazide
  • 2-(4-methyl-2-nitrophenoxy)butanoyl chloride
  • 2-methoxy-4-((E)-{[2-(2-nitrophenoxy)propanoic]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate

Uniqueness

2-(4-methyl-2-nitrophenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is unique due to its combination of nitro, phenoxy, and hydrazide groups, which confer distinct reactivity and potential for diverse applications. Its structural complexity allows for multiple functionalization possibilities, making it a versatile compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C16H14N4O6

Molecular Weight

358.31 g/mol

IUPAC Name

2-(4-methyl-2-nitrophenoxy)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14N4O6/c1-11-2-7-15(14(8-11)20(24)25)26-10-16(21)18-17-9-12-3-5-13(6-4-12)19(22)23/h2-9H,10H2,1H3,(H,18,21)/b17-9+

InChI Key

YCDKJBPFQGDTSH-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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